2-Methyl-1-phenyl-2-propanol
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound can undergo concerted dissociative electron transfer (et) reduction . This suggests that it may interact with its targets through electron transfer mechanisms, leading to changes in the target molecules .
Biochemical Pathways
It is known that the compound can participate in reactions involving the reduction of the o-o bond , which could potentially affect various biochemical pathways.
Result of Action
It is known that the compound can react by concerted dissociative et reduction of the o-o bond , which could potentially lead to various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a polar covalent O-H bond, which is strongly drawn towards the oxygen, giving it a partial negative charge . This polar character leads to an interaction between molecules of 2-Methyl-1-phenyl-2-propanol, where the positively polarized hydrogen of one molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different molecule . This type of intramolecular attraction is called “hydrogen bonding” .
Molecular Mechanism
It is known that the compound can undergo various transformations, including oxidation, reduction, and functional group interconversion . These transformations could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 94-96 °C/10 mmHg and a melting point of 23-25 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenyl-2-propanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with acetone, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another method involves the reduction of 2-Methyl-1-phenylpropan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-Methyl-1-phenylpropan-2-one. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-Methyl-1-phenylpropan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 2-Methyl-1-phenylpropan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 2-Methyl-1-phenylpropan-2-one.
Reduction: 2-Methyl-1-phenylpropan-2-amine.
Substitution: 2-Methyl-1-phenylpropan-2-chloride or 2-Methyl-1-phenylpropan-2-bromide.
Scientific Research Applications
2-Methyl-1-phenyl-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Phenylpropan-2-ol
- 1-Phenylpropan-2-ol
- 2-Methyl-2-phenylpropan-1-ol
Properties
IUPAC Name |
2-methyl-1-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRBSMFKVOJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047601 | |
Record name | 1,1-Dimethylphenylethanol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma | |
Record name | 2-Methyl-1-phenyl-2-propanol | |
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Record name | 2-Methyl-1-phenyl-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |
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Record name | alpha,alpha-Dimethylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |
Record name | alpha,alpha-Dimethylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.972-0.977 | |
Record name | alpha,alpha-Dimethylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
100-86-7 | |
Record name | 2-Methyl-1-phenyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-86-7 | |
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Record name | 1,1-Dimethylphenylethanol | |
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Record name | Benzyldimethylcarbinol | |
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Record name | Benzyldimethylcarbinol | |
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Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl- | |
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Record name | 1,1-Dimethylphenylethanol | |
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Record name | 2-methyl-1-phenylpropan-2-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.633 | |
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Record name | DIMETHYL BENZYL CARBINOL | |
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Record name | 2-Methyl-1-phenyl-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
24 °C | |
Record name | 2-Methyl-1-phenyl-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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